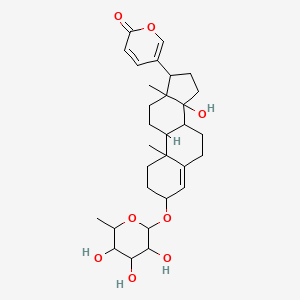

Proscillaridin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La proscillaridine A est un glycoside cardiaque provenant de plantes du genre Scilla et Drimia maritima (Scilla maritima). Elle est connue pour ses propriétés cytotoxiques et anticancereuses puissantes, ce qui en fait un sujet d’intérêt dans divers domaines de la recherche scientifique .

2. Méthodes de Préparation

Voies synthétiques et conditions réactionnelles : La proscillaridine A peut être synthétisée par une série de réactions chimiques impliquant la glycosylation de la scillarénine. Le processus implique typiquement l’utilisation de groupes protecteurs et de catalyseurs spécifiques pour assurer la formation sélective de la liaison glycosidique souhaitée.

Méthodes de production industrielle : La production industrielle de proscillaridine A implique l’extraction du composé de sources naturelles telles que Drimia maritima. Le processus d’extraction comprend l’extraction par solvant, la purification par chromatographie et la cristallisation pour obtenir le composé pur .

3. Analyse des Réactions Chimiques

Types de réactions : La proscillaridine A subit diverses réactions chimiques, notamment :

Oxydation : La proscillaridine A peut être oxydée pour former différents dérivés, qui peuvent présenter des activités biologiques variables.

Réduction : Les réactions de réduction peuvent modifier la liaison glycosidique, modifiant ainsi les propriétés du composé.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, ce qui peut renforcer son activité biologique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés en milieu acide ou basique pour effectuer une substitution.

Principaux produits : Les principaux produits formés par ces réactions comprennent divers dérivés de glycosides, chacun ayant des propriétés biologiques uniques .

4. Applications de la Recherche Scientifique

La proscillaridine A a une large gamme d’applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les réactions de glycosylation et la synthèse de glycosides.

Biologie : La proscillaridine A est étudiée pour ses effets sur les processus cellulaires tels que l’apoptose et l’autophagie.

Médecine : Elle a montré une activité anticancereuse prometteuse contre diverses lignées cellulaires cancereuses, notamment le carcinome hépatocellulaire et le cancer de la prostate

5. Mécanisme d’Action

La proscillaridine A exerce ses effets principalement par l’inhibition de la pompe sodium-potassium (Na+/K+ ATPase). Cette inhibition conduit à une augmentation des niveaux de calcium intracellulaire, ce qui déclenche une cascade d’événements aboutissant à l’apoptose. De plus, la proscillaridine A active la voie de la protéine kinase activée par l’AMP (AMPK) et régule à la baisse la phosphorylation de l’ACC et de la mTOR, favorisant encore la mort cellulaire .

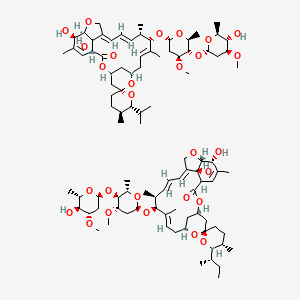

Composés Similaires :

Digoxine : Un autre glycoside cardiaque ayant des mécanismes d’action similaires, mais des propriétés pharmacocinétiques différentes.

Ouabaine : Partage des effets inhibiteurs similaires sur la Na+/K+ ATPase, mais a un profil de puissance et de toxicité différent.

Digitoxine : Similaire à la digoxine, mais avec une demi-vie plus longue et des applications thérapeutiques différentes.

Unicité : La proscillaridine A est unique en raison de ses propriétés anticancereuses puissantes et de sa capacité à inhiber sélectivement la croissance des cellules cancereuses tout en épargnant les cellules normales. Cette sélectivité en fait un candidat prometteur pour la thérapie du cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Proscillaridin A can be synthesized through a series of chemical reactions involving the glycosylation of scillarenin. The process typically involves the use of protective groups and specific catalysts to ensure the selective formation of the desired glycoside bond.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources such as Drimia maritima. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions: Proscillaridin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

Reduction: Reduction reactions can modify the glycosidic bond, altering the compound’s properties.

Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.

Major Products: The major products formed from these reactions include various glycoside derivatives, each with unique biological properties .

Applications De Recherche Scientifique

Proscillaridin A has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.

Biology: this compound is studied for its effects on cellular processes such as apoptosis and autophagy.

Medicine: It has shown promising anticancer activity against various cancer cell lines, including hepatocellular carcinoma and prostate cancer

Mécanisme D'action

Proscillaridin A exerts its effects primarily through the inhibition of the sodium-potassium pump (Na+/K+ ATPase). This inhibition leads to an increase in intracellular calcium levels, which triggers a cascade of events resulting in apoptosis. Additionally, this compound activates the AMP-activated protein kinase (AMPK) pathway and downregulates the phosphorylation of ACC and mTOR, further promoting cell death .

Comparaison Avec Des Composés Similaires

Digoxin: Another cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.

Ouabain: Shares similar inhibitory effects on Na+/K+ ATPase but has a different potency and toxicity profile.

Digitoxin: Similar to digoxin but with a longer half-life and different therapeutic applications.

Uniqueness: Proscillaridin A is unique due to its potent anticancer properties and its ability to selectively inhibit cancer cell growth while sparing normal cells. This selectivity makes it a promising candidate for cancer therapy .

Propriétés

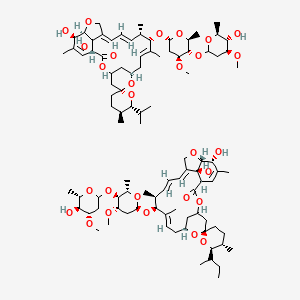

IUPAC Name |

5-[14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEJFUXQJGHEQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-[(2S,4R,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B10770022.png)

![(1R,2S,19S,22S,34R,37S,40S,52R)-2-[(2S,4S,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2R,3S,4S,5R,6S)-3-[[(Z)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10770023.png)

![diethyl-[2-[[(6R,10R,11R,21S)-21-hydroxy-11,19-dimethyl-2,8,14,23-tetraoxo-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaen-6-yl]sulfonyl]ethyl]azanium;methanesulfonate](/img/structure/B10770027.png)

![(R)-[(2S,4R,5S)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B10770032.png)

![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,9S,13S,16S,17S,18S,20S,21R,22S)-17-[(2R,4R,5S,6S)-4-[(2S,4R,5S,6S)-4-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10770035.png)

![(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10770037.png)

![calcium 3-[[(2R)-3,3-dimethyl-2,4-bis(oxidanyl)butanoyl]amino]propanoate hydrate](/img/structure/B10770049.png)

![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23Z)-17-[(2R,4R,5S,6S)-4-[(2S,4R,5S,6S)-4-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10770054.png)

![methyl N-[(4S)-6-[[(1S,22S)-17-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10770084.png)